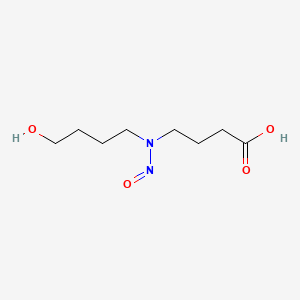
Butanoic acid, 4-(4-hydroxybutylnitrosamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is a chemical compound with a complex structure that includes a butanoic acid backbone and a nitrosamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-hydroxybutylnitrosamino)- typically involves multiple steps. One common method starts with the preparation of 4-hydroxybutanoic acid, which is then reacted with nitrosating agents to introduce the nitrosamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrosamino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanoic acid derivatives, while reduction of the nitrosamino group can produce amines.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nitrosamines on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which butanoic acid, 4-(4-hydroxybutylnitrosamino)- exerts its effects involves its interaction with various molecular targets. The nitrosamino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound without the nitrosamino group.
Gamma-Hydroxybutyric acid: A related compound with similar structural features.
Butanoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is unique due to the presence of both a hydroxyl and a nitrosamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
79448-10-5 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-[4-hydroxybutyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O4/c11-7-2-1-5-10(9-14)6-3-4-8(12)13/h11H,1-7H2,(H,12,13) |
Clave InChI |
AGHXHEUNFCWGDY-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CN(CCCC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


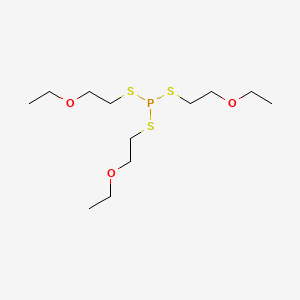
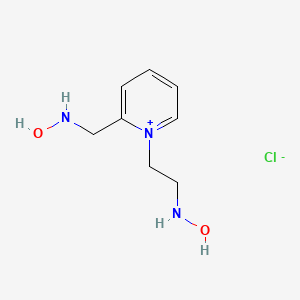

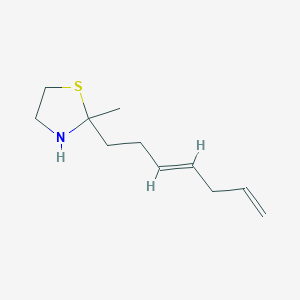
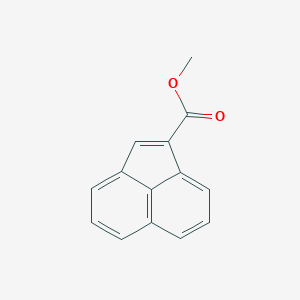
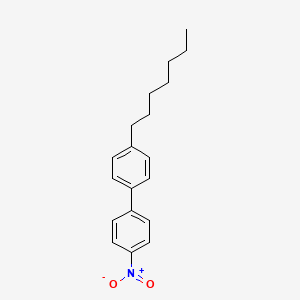
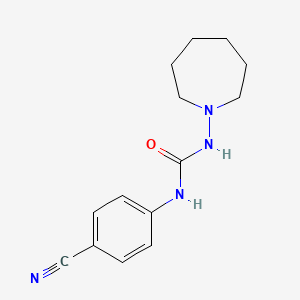
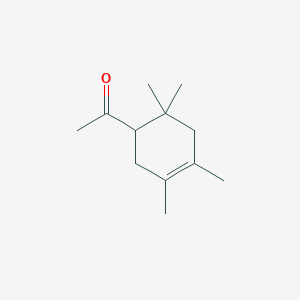

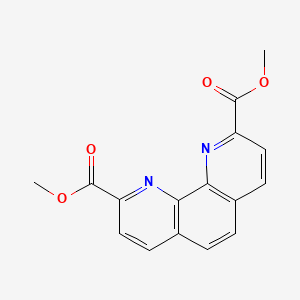
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)



